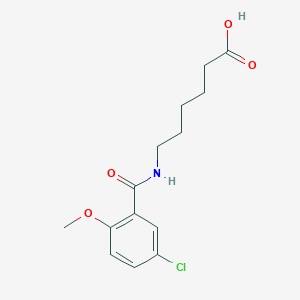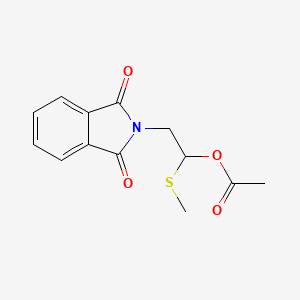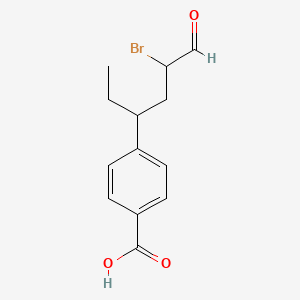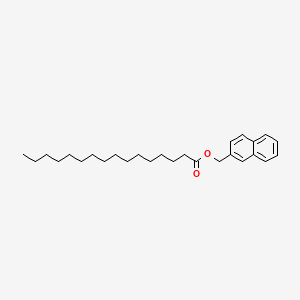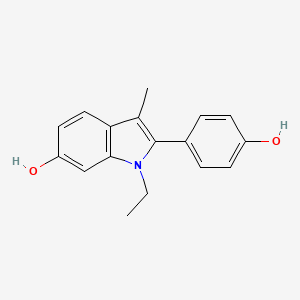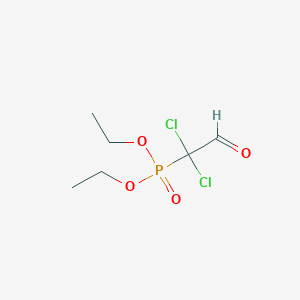
Diethyl (1,1-dichloro-2-oxoethyl)phosphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (1,1-dichloro-2-oxoethyl)phosphonate is an organophosphorus compound that contains a phosphonate group bonded to a diethyl ester and a 1,1-dichloro-2-oxoethyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (1,1-dichloro-2-oxoethyl)phosphonate typically involves the reaction of diethyl phosphite with a suitable chlorinated precursor. One common method is the Michaelis-Arbuzov reaction, where diethyl phosphite reacts with 1,1-dichloroacetone under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for optimizing the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl (1,1-dichloro-2-oxoethyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the 1,1-dichloro-2-oxoethyl moiety can be substituted by nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can be oxidized to form phosphonic acids or reduced to form phosphonates with different oxidation states.
Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphonic acid.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or other peroxides can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) conditions are used for hydrolysis reactions.
Major Products
The major products formed from these reactions include substituted phosphonates, phosphonic acids, and various derivatives depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
Diethyl (1,1-dichloro-2-oxoethyl)phosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of various organophosphorus compounds, including phosphonates and phosphonic acids.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents, particularly those targeting enzymes that interact with phosphorus-containing substrates.
Agricultural Chemistry: It is investigated for its potential use in the synthesis of herbicides and pesticides.
Material Science: The compound is explored for its use in the development of flame retardants and other materials with specific phosphorus-related properties.
Wirkmechanismus
The mechanism of action of diethyl (1,1-dichloro-2-oxoethyl)phosphonate involves its interaction with various molecular targets, primarily through its phosphonate group. The compound can act as a ligand for metal ions, forming stable complexes that can inhibit or activate specific enzymes. Additionally, the dichloro-oxoethyl moiety can undergo nucleophilic substitution, leading to the formation of new compounds with different biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl (2-oxoethyl)phosphonate: Lacks the dichloro substitution, leading to different reactivity and applications.
Dimethyl (1,1-dichloro-2-oxoethyl)phosphonate: Similar structure but with methyl esters instead of ethyl, affecting solubility and reactivity.
Diethyl (1-diazo-2-oxoethyl)phosphonate: Contains a diazo group, leading to different chemical behavior and applications.
Uniqueness
Diethyl (1,1-dichloro-2-oxoethyl)phosphonate is unique due to its dichloro substitution, which imparts distinct reactivity and potential for forming a wide range of derivatives. This makes it a valuable compound in various fields of research and industrial applications.
Eigenschaften
CAS-Nummer |
84336-27-6 |
|---|---|
Molekularformel |
C6H11Cl2O4P |
Molekulargewicht |
249.03 g/mol |
IUPAC-Name |
2,2-dichloro-2-diethoxyphosphorylacetaldehyde |
InChI |
InChI=1S/C6H11Cl2O4P/c1-3-11-13(10,12-4-2)6(7,8)5-9/h5H,3-4H2,1-2H3 |
InChI-Schlüssel |
OPCMCVUMSDVWPG-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(C(C=O)(Cl)Cl)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Trimethyl{[5-(phenylsulfanyl)cyclopent-1-en-1-yl]oxy}silane](/img/structure/B14413941.png)

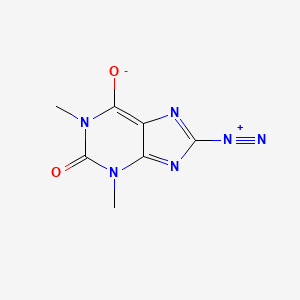


![6-Methyl-2H,7H-[1,3]dioxolo[4,5-h][2]benzopyran-7,9(6H)-dione](/img/structure/B14413990.png)
